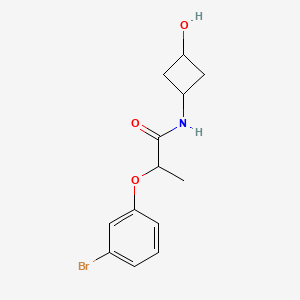
2-(3-bromophenoxy)-N-(3-hydroxycyclobutyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenoxy)-N-(3-hydroxycyclobutyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(3-bromophenoxy)-N-(3-hydroxycyclobutyl)propanamide involves the inhibition of various enzymes and signaling pathways in the body. It has been found to inhibit the production of prostaglandins and cytokines, which are involved in the inflammatory response. It has also been found to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of various genes involved in the immune response. Additionally, it has been found to inhibit the activity of various kinases that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain, making it a potential candidate for the treatment of various inflammatory diseases. It has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, it has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(3-bromophenoxy)-N-(3-hydroxycyclobutyl)propanamide is its specificity for certain enzymes and signaling pathways, making it a useful tool for studying the role of these pathways in various diseases. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 2-(3-bromophenoxy)-N-(3-hydroxycyclobutyl)propanamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in various fields. Finally, the development of new synthesis methods for this compound may also be an area of future research.
Synthesemethoden
The synthesis of 2-(3-bromophenoxy)-N-(3-hydroxycyclobutyl)propanamide involves a multi-step process that includes the reaction of 3-bromophenol with 3-chlorocyclobutanone to form 3-bromophenyl cyclobutanone. The intermediate product is then reacted with hydroxylamine hydrochloride to form 3-bromophenyl cyclobutanone oxime, which is further reacted with propionyl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-(3-bromophenoxy)-N-(3-hydroxycyclobutyl)propanamide has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. It has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of neurological disorders, as it has been found to have neuroprotective effects.
Eigenschaften
IUPAC Name |
2-(3-bromophenoxy)-N-(3-hydroxycyclobutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-8(13(17)15-10-6-11(16)7-10)18-12-4-2-3-9(14)5-12/h2-5,8,10-11,16H,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZUHFKEFHMTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC(C1)O)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6,6-dimethyl-4-[(1S,2S)-2-phenylcyclopropanecarbonyl]-1-propan-2-ylpiperazin-2-one](/img/structure/B7337739.png)
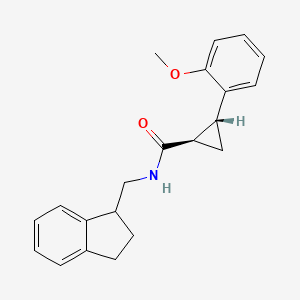
![[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]-[(1S,2S)-2-phenylcyclopropyl]methanone](/img/structure/B7337751.png)
![[4-(3-fluoropyridin-2-yl)piperazin-1-yl]-[(1R,2R)-2-(2-methoxyphenyl)cyclopropyl]methanone](/img/structure/B7337760.png)
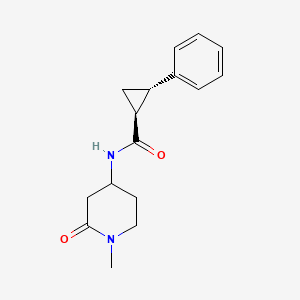
![N-cyclopropyl-N-[[1-[(1S,2S)-2-phenylcyclopropanecarbonyl]pyrrolidin-2-yl]methyl]acetamide](/img/structure/B7337769.png)
![(2R,3S)-2-[1-(2-cyclohexyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxolane-3-carboxamide](/img/structure/B7337781.png)
![2-(3,5-difluoroanilino)-N-[(3R,4S)-4-hydroxyoxolan-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7337792.png)
![(5-bromo-2-methyl-1,3-thiazol-4-yl)-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]methanone](/img/structure/B7337794.png)
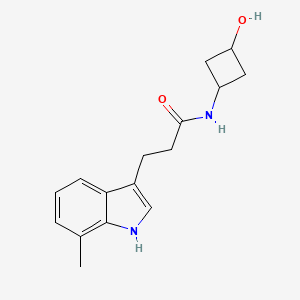
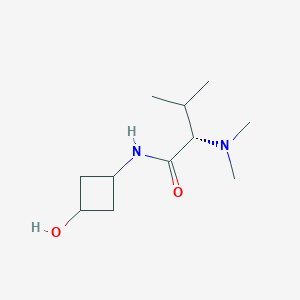
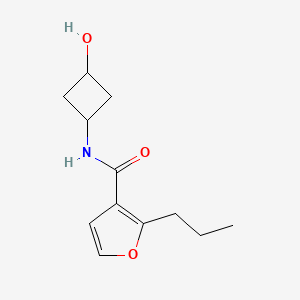
![(3aS,7aR)-5-[3-(1H-indol-3-yl)propanoyl]-1-(2-methoxyethyl)-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B7337824.png)

